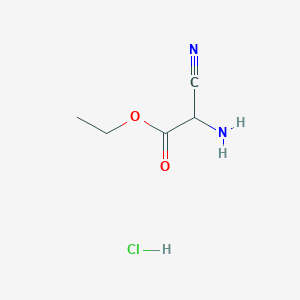
Ethyl 2-amino-2-cyanoacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-cyanoacetate is a diazonium salt synthesized by reacting ethoxycarbonyl chloride with hydrogen chloride . It has been used as an intermediate in the synthesis of n-oxides, which are important for their stability and resistance to nucleophilic attack .
Synthesis Analysis
The synthesis of Ethyl 2-amino-2-cyanoacetate involves the reaction of ethoxycarbonyl chloride with hydrogen chloride . This compound has been used as an intermediate in the synthesis of n-oxides .Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-2-cyanoacetate is C5H8N2O2 . Its molecular weight is 128.13 g/mol .Chemical Reactions Analysis
Ethyl 2-amino-2-cyanoacetate is a versatile synthetic building block due to its three different reactive centers—nitrile, ester, and acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Ethyl 2-amino-2-cyanoacetate has a molecular weight of 128.13 g/mol . It should be stored in a dark place, sealed in dry, and under -20°C . The density is predicted to be 1.144±0.06 g/cm3 .科学的研究の応用
Cyanoacetylation of Amines
Scientific Field
This falls under the field of Organic Chemistry, specifically in the synthesis of biologically active compounds .
Application Summary
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Experimental Procedures
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .
Results or Outcomes
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Condensation of Ethyl Cyanoacetate and Salicylaldehyde
Scientific Field
This research is also in the field of Organic Chemistry .
Application Summary
The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
Experimental Procedures
Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .
Results or Outcomes
The results of this study provide insights into the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde .
Synthesis of N-amino-2-pyridones
Application Summary
N-amino-2-pyridones are synthesized using cyanoacetic acid hydrazide, aldehydes, and malononitrile . These compounds have potential applications in the development of new drugs .
Experimental Procedures
In the presence of catalysts such as magnesium oxide (MgO) and bismuth(III) nitrate pentahydrate, a three-component reaction of cyanoacetic acid hydrazide, aldehydes, and malononitrile leads to the corresponding N-amino-2-pyridones .
Results or Outcomes
The successful synthesis of N-amino-2-pyridones demonstrates the utility of cyanoacetic acid hydrazide in the synthesis of heterocyclic compounds .
Synthesis of Pyrrole Derivatives
Application Summary
Pyrrole derivatives can be synthesized through the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide .
Experimental Procedures
The synthesis involves the treatment of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol, using triethylamine as a basic catalyst .
Results or Outcomes
The result of this reaction is the formation of a pyrrole derivative .
Safety And Hazards
特性
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRUKTURWKAANF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-cyanoacetate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














